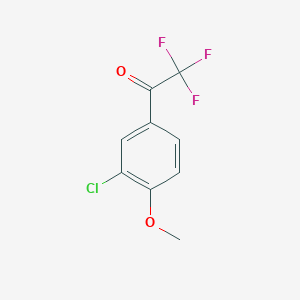

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone

Description

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a halogenated acetophenone derivative featuring a trifluoromethyl ketone group attached to a substituted aromatic ring. For instance, trifluoroacetophenones are widely recognized as intermediates in drug development, particularly as kinase inhibitors or acetylcholinesterase inhibitors .

Properties

Molecular Formula |

C9H6ClF3O2 |

|---|---|

Molecular Weight |

238.59 g/mol |

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 |

InChI Key |

MMPPHKGXDXBRSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chloro or methoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Research is ongoing to investigate its potential therapeutic uses, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone with structurally related trifluoroacetophenones, focusing on substituent effects, synthesis, and applications.

Table 1: Substituent and Property Comparison

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity Chloro vs. Methoxy Groups: The 3-chloro-4-methoxy substitution in the target compound balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects. Fluorination Level: Replacing one fluorine with hydrogen (e.g., 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone, CAS 1565686-07-8) reduces the electron-withdrawing effect, altering reactivity in nucleophilic substitutions or hydrogen bonding interactions .

Synthesis Methods Trifluoroacetophenones are typically synthesized via Friedel-Crafts acylation using trifluoroacetic anhydride and substituted aromatics in the presence of AlCl₃. For example, 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone (Afoxolaner intermediate) is prepared via catalytic coupling reactions similar to Buchwald–Hartwig amination . The target compound’s synthesis likely parallels methods for 1-(5-Bromo-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (CAS 65239-86-3), where trifluoroacetic anhydride reacts with halogenated phenols under AlCl₃ catalysis .

Applications in Pharmaceuticals and Agrochemicals Kinase Inhibition: Compounds like 1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone exhibit slow-binding inhibition of acetylcholinesterase due to the trifluoromethyl group stabilizing transition-state analogs . The target compound’s methoxy group may similarly modulate binding affinity. Agrochemical Intermediates: 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9) is a metabolite in pesticides, highlighting the role of chloro-trifluoroacetophenones in designing stable, bioactive molecules .

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone, with the CAS number 132719-08-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting its potential therapeutic applications.

- Molecular Formula : C9H6ClF3O2

- Molecular Weight : 238.59 g/mol

- Structure : The compound features a chloro and methoxy substituent on the phenyl ring, contributing to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, revealing the following:

- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting mitochondrial function and depleting cellular thiol content. This was evidenced by flow cytometry and fluorescence microscopy techniques.

- Cell Lines Tested : K562 (leukemia), MDA-MB-231 (breast cancer), and PC-3ML (prostate cancer) cell lines showed varying degrees of sensitivity to treatment with this compound.

The dose-response relationship demonstrated a bell-shaped curve for apoptosis induction, suggesting that at higher concentrations, necrosis becomes the predominant form of cell death. The half-maximal effective concentration (EC50) was determined to be approximately 10 µM for K562 cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity:

- Testing Methodology : Disc diffusion and broth microdilution methods were employed to assess inhibition against various bacterial strains.

- Findings : Preliminary results indicate that this compound possesses moderate antibacterial activity against Gram-positive bacteria. Further studies are needed to elucidate its spectrum of activity and mechanism.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl ring and trifluoroethanone moiety can significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chloro group | Enhances anticancer potency |

| Methoxy group | Contributes to lipophilicity |

| Trifluoromethyl group | Potentially increases metabolic stability |

Case Study 1: Apoptosis Induction in K562 Cells

A detailed investigation into the apoptosis-inducing properties of this compound was conducted using K562 cells:

- Experimental Design : Cells were treated with varying concentrations of the compound over 24 hours.

- Results : Flow cytometry analysis revealed a significant increase in early apoptotic cells at concentrations above 5 µM. At higher doses (above 20 µM), necrosis was observed.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties against Staphylococcus aureus:

- Methodology : The minimum inhibitory concentration (MIC) was determined using a broth microdilution assay.

- Results : The MIC for Staphylococcus aureus was found to be 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where trifluoroacetyl chloride reacts with a substituted aromatic precursor (e.g., 3-chloro-4-methoxybenzene). Key steps include:

- Electrophilic substitution : The trifluoroacetyl group is introduced to the aromatic ring under Lewis acid catalysis (e.g., AlCl₃).

- Regioselective halogenation : Chlorination is achieved via Cl₂ or SO₂Cl₂, with the methoxy group directing substitution to the 3-position .

- Purification : Chromatography or recrystallization ensures high purity (>95%). Challenges include controlling competing side reactions (e.g., over-halogenation) and optimizing yields through solvent selection (e.g., dichloromethane vs. nitrobenzene).

Q. How is the molecular structure of this compound characterized?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods:

- ¹H/¹³C NMR : Distinct signals for the methoxy (-OCH₃) group (~3.8 ppm for ¹H; ~55 ppm for ¹³C) and trifluoromethyl (-CF₃) group (~110-120 ppm for ¹³C). Aromatic protons show splitting patterns consistent with chloro and methoxy substituents .

- X-ray crystallography : Confirms bond angles, planarity of the aromatic ring, and intermolecular interactions (e.g., halogen bonding between Cl and neighboring molecules) .

Q. What are the key physicochemical properties relevant to experimental design?

- Boiling Point : ~282°C (similar to analogs like 1-(3',5'-dichloro-4'-fluorophenyl)-2,2,2-trifluoroethanone) .

- Lipophilicity : LogP ~2.8 (estimated), influenced by the electron-withdrawing -CF₃ group and chloro substituent, critical for solubility in organic solvents .

- Stability : Hydrolytically stable under anhydrous conditions but prone to decomposition in acidic/alkaline media due to ketone reactivity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic transformations?

The trifluoroethyl ketone moiety enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄). Computational studies (DFT) show:

- Electron-withdrawing effects : The -CF₃ group lowers the LUMO energy (-2.1 eV), facilitating attack by nucleophiles like hydrides or amines .

- Steric effects : The 3-chloro-4-methoxy substituents create steric hindrance, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What methodologies are used to study its enzyme inhibition mechanisms?

- Kinetic assays : Measure inhibition constants (Kᵢ) for targets like acetylcholinesterase (AChE). For example, slow-binding inhibition is observed with time-dependent activity loss, analyzed via progress curve fitting .

- Molecular docking : Predict binding modes using software like AutoDock. The chloro-methoxy-phenyl group occupies hydrophobic pockets, while the -CF₃ group stabilizes transition states via dipole interactions .

Q. How can synthetic challenges (e.g., low yields in multicomponent reactions) be addressed?

- Optimized reaction conditions : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reduce side reactions.

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for biphenyl derivatives .

- In situ monitoring : Techniques like HPLC or FTIR track intermediate formation, enabling real-time adjustments (e.g., temperature control to prevent decomposition) .

Q. What computational tools are employed to predict biological activity?

- QSAR models : Correlate structural descriptors (e.g., Hammett σ values for substituents) with bioactivity data.

- MD simulations : Reveal dynamic interactions with protein targets (e.g., AChE), highlighting residues critical for binding .

Data Contradictions and Resolution

Q. Why do some trifluoroethanone derivatives fail in multicomponent syntheses?

Evidence shows steric hindrance from bulky substituents (e.g., 3,4-dichlorophenyl) or electronic deactivation (e.g., nitro groups) can stall reactions. For the target compound, the 4-methoxy group’s electron-donating nature may counteract -CF₃ deactivation, but competing pathways (e.g., ketone hydration) require careful pH control .

Q. How to reconcile discrepancies in reported biological activities across analogs?

- Meta-analysis : Compare IC₅₀ values for structurally similar compounds (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethanone vs. biphenyl derivatives).

- SAR studies : Identify critical substituents (e.g., chloro at 3-position enhances AChE inhibition by 10-fold vs. non-chlorinated analogs) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Trifluoroethanone Derivatives

Q. Table 2. Enzymatic Inhibition Data

| Enzyme Target | Kᵢ (nM) | Mechanism | Assay Type | Reference |

|---|---|---|---|---|

| Human AChE | 4.2 | Slow-binding, competitive | Kinetic analysis | |

| Streptococcal Hyal | >1000 | No inhibition | Fluorescence |

Key Takeaways

- Synthesis : Prioritize Friedel-Crafts acylation with rigorous purification.

- Characterization : Combine NMR and crystallography for structural validation.

- Advanced Applications : Leverage computational tools to predict and optimize bioactivity.

- Contradictions : Address synthetic failures via steric/electronic tuning and reaction monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.